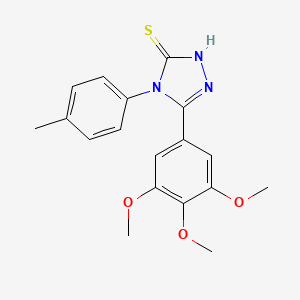

4-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-11-5-7-13(8-6-11)21-17(19-20-18(21)25)12-9-14(22-2)16(24-4)15(10-12)23-3/h5-10H,1-4H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLQMACZZDLBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-p-tolyl-3-thiosemicarbazide with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Antitumor Properties

Research indicates that 4-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits significant antitumor activity. Its mechanism of action primarily involves the inhibition of tubulin polymerization, which is crucial for cell division. This property positions it as a potential candidate for cancer therapies. Studies have shown that this compound can effectively disrupt microtubule dynamics in cancer cells, leading to apoptosis.

Antiviral Properties

In addition to its anticancer effects, the compound has demonstrated antiviral properties. It is believed to interfere with viral replication processes, making it a promising candidate for the development of antiviral agents. The specific mechanisms through which it exerts these effects are still under investigation but may involve direct interaction with viral proteins or modulation of host cell pathways.

Interaction Studies

Interaction studies reveal that 4-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol interacts with various biological targets. Some notable interactions include:

- Tubulin: As mentioned earlier, it inhibits tubulin polymerization.

- Viral Proteins: Potential binding sites on viral proteins are being explored to understand its antiviral mechanisms.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights differences in biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Structure | Contains a methoxy group; less potent against tubulin compared to the target compound. |

| 6-p-Tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Structure | Exhibits significant antitumor activity; different ring structure enhances potency. |

| 5-(2-Methoxyphenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol | Structure | Similar thiol functionality but different phenolic substitution affects biological activity. |

This table illustrates how structural variations influence the biological activities and therapeutic potentials of these compounds.

Case Studies and Research Findings

Various studies have documented the efficacy of 4-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol in preclinical models:

- Antitumor Activity Study: A study demonstrated that administration of this compound resulted in significant tumor reduction in murine models.

- Antiviral Efficacy Trial: Another study indicated its effectiveness against specific viral strains in vitro, suggesting potential for further development as an antiviral agent.

Mechanism of Action

The mechanism of action of 4-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

- 4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thione

- 4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-sulfide

Uniqueness

4-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the triazole ring and the trimethoxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for various applications, distinguishing it from other similar compounds.

Biological Activity

Introduction

4-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound within the triazole family that has garnered interest due to its diverse biological activities. This article explores its biological properties, particularly its anticancer and antimicrobial activities, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for 4-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is . Its structure features a triazole ring with thiol functionality, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Weight | 345.42 g/mol |

| CAS Number | 305336-64-5 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:

- Cytotoxicity Testing : In studies involving human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, the compound demonstrated notable cytotoxic effects. The selectivity towards cancer cells was particularly pronounced in certain derivatives of triazole-thiols .

- Mechanism of Action : The triazole ring enhances interactions with biological receptors due to its ability to form hydrogen bonds and its polar nature. This characteristic allows it to act as a pharmacophore that can improve solubility and bioavailability of the drug .

Antimicrobial Activity

The antimicrobial potential of 4-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has also been explored:

- Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicated substantial inhibition of microbial growth .

- Comparison with Other Compounds : When compared with related triazole derivatives, this compound exhibited superior antimicrobial activity, suggesting that modifications in the substituents can significantly influence biological efficacy .

Case Studies

Several studies have highlighted the biological activity of 1,2,4-triazole derivatives:

- Study on Hybrid Compounds : A series of hybrid compounds incorporating triazole-thiol moieties were synthesized and tested for their anticancer properties. One derivative showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .

- Antimicrobial Screening : In a comparative study involving various triazole derivatives against common pathogens, the compound demonstrated enhanced activity against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization methods for 4-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The compound is typically synthesized via sequential reactions including acylation, hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and intramolecular cyclization under alkaline conditions . Key intermediates (e.g., hydrazinecarbothioamides) are purified using column chromatography. Final characterization employs 1H NMR (to confirm substituent positions), IR spectroscopy (to identify thiol and triazole functional groups), and HPLC-MS for purity validation .

Q. What biological activities have been reported for this compound, and how are they assessed experimentally?

- Methodological Answer : Studies highlight antimicrobial and antifungal activity, evaluated via agar diffusion assays against Staphylococcus aureus and Candida albicans . Anticancer potential is screened using molecular docking against kinases (e.g., anaplastic lymphoma kinase) and enzymes like cyclooxygenase-2 (COX-2), with binding affinity compared to reference inhibitors .

Q. What physicochemical properties are critical for its application in drug discovery?

- Methodological Answer : Key properties include solubility (tested in DMSO/PBS mixtures), logP (determined via shake-flask method), and thermal stability (via TGA/DSC ). The 3,4,5-trimethoxyphenyl group enhances lipophilicity, while the thiol moiety influences redox stability .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and regioselectivity?

- Methodological Answer : Optimization involves:

- Reaction temperature control : Lower temperatures (0–5°C) during cyclization reduce side-product formation .

- Catalyst screening : Bases like KOH or NaOH in alcoholic media improve cyclization efficiency .

- Regioselective alkylation : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) ensures selective S-alkylation over N-alkylation .

Q. How do structural modifications (e.g., substituent variations) affect biological activity, and how can SAR be systematically studied?

- Methodological Answer :

- SAR strategies : Synthesize analogs with varying methoxy groups (e.g., 2,4-dimethoxy vs. 3,4,5-trimethoxy) and compare bioactivity .

- Computational modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

- In vitro validation : Test derivatives against enzyme targets (e.g., lanosterol 14-α-demethylase) using microplate assays .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. To resolve:

- Standardize protocols : Adopt CLSI guidelines for antimicrobial testing .

- Dose-response curves : Use 8-point dilution series to improve IC₅₀ accuracy .

- Meta-analysis : Pool data from multiple studies and apply ANOVA to identify outliers .

Q. What advanced techniques are used to confirm its crystal structure and analyze intermolecular interactions?

- Methodological Answer :

- Single-crystal XRD : Resolve bond lengths/angles (e.g., C-S bond in thiol group) and packing motifs. The trimethoxyphenyl group often engages in C-H···π interactions , stabilizing the lattice .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S···H interactions contribute ~12% to crystal packing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.